![molecular formula C6H4IN3 B2544281 3-Iodoimidazo[1,2-a]pyrimidine CAS No. 1391088-79-1](/img/structure/B2544281.png)
3-Iodoimidazo[1,2-a]pyrimidine
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Overview
Description
3-Iodoimidazo[1,2-a]pyrimidine is a chemical compound with the empirical formula C6H4IN3. It has a molecular weight of 245.02 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A recent synthetic scenario involves a facile heterogeneous biomimetic aerobic synthesis of 3-iodoimidazo[1,2-a]pyridines using copper supported on manganese oxide-based octahedral molecular sieves CuOx/OMS-2 as a catalyst .Molecular Structure Analysis
The molecular structure of 3-Iodoimidazo[1,2-a]pyrimidine contains a total of 15 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Imidazole, and 1 Pyrimidine .Chemical Reactions Analysis
The reactivity of imidazo[1,2-a]pyrimidines has been explored in various studies. For instance, cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .Physical And Chemical Properties Analysis
3-Iodoimidazo[1,2-a]pyrimidine is a solid substance with a melting point between 213-220 °C (decomposition). It is recommended to be stored at a temperature of -20°C .Scientific Research Applications
- Example : Some derivatives have demonstrated efficacy against lung cancer cells, melanoma, and leukemia .
Anticancer Activity
Antibacterial Agents
Anxiolytic Drugs
Functional Materials
Green Chemistry Synthesis
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyrimidines, including 3-Iodoimidazo[1,2-a]pyrimidine, have significant potential in medicinal chemistry and drug molecule production. They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research could focus on exploring the therapeutic potential of these compounds, particularly in the treatment of diseases like tuberculosis .
properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDIQDXMQWEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodoimidazo[1,2-a]pyrimidine |
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